4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
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Overview
Description
4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The target compound can be obtained by converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione .
Chemical Reactions Analysis
4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur with halides or other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Employed in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
Fluorinated coumarins: Known for their antimicrobial and anti-inflammatory activities.
4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific structural modifications, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C23H25NO6S/c1-5-16-12-21(25)30-20-13-17(8-11-19(16)20)29-23(26)22(14(2)3)24-31(27,28)18-9-6-15(4)7-10-18/h6-14,22,24H,5H2,1-4H3/t22-/m0/s1 |
InChI Key |
MOGSNQDPWWYEKT-QFIPXVFZSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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